molecular formula C17H26N2O2 B14867001 Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate

Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate

Cat. No.: B14867001
M. Wt: 290.4 g/mol
InChI Key: CSJBOWQTNDQKBP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate is a chemical compound with the molecular formula C16H26N2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-(piperazin-1-ylmethyl)aniline. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Reduced piperazine derivatives.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) for treating depression.

    Industry: Utilized as a catalyst in various organic reactions and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. In enzyme inhibition studies, the compound binds to the active sites of enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The piperazine moiety is crucial for its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-(piperazin-1-ylmethyl)phenyl)acetate is unique due to its specific structural features, such as the presence of both the tert-butyl ester group and the piperazine ringCompared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 2-[4-(piperazin-1-ylmethyl)phenyl]acetate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)12-14-4-6-15(7-5-14)13-19-10-8-18-9-11-19/h4-7,18H,8-13H2,1-3H3

InChI Key

CSJBOWQTNDQKBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CN2CCNCC2

Origin of Product

United States

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